4-Fluoro-3-(trifluoromethyl)phenyl cyclopropyl ketone
Overview
Description
4-Fluoro-3-(trifluoromethyl)phenyl cyclopropyl ketone is an organic compound that features a cyclopropyl ketone group attached to a phenyl ring substituted with both a fluoro and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(trifluoromethyl)phenyl cyclopropyl ketone typically involves the introduction of the cyclopropyl ketone moiety to a suitably substituted phenyl ring. One common method involves the use of cyclopropanation reactions, where a diazo compound reacts with an alkene in the presence of a transition metal catalyst to form the cyclopropyl ring. The fluoro and trifluoromethyl substituents can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and trifluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors for cyclopropanation and advanced fluorination techniques to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(trifluoromethyl)phenyl cyclopropyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Fluoro-3-(trifluoromethyl)phenyl cyclopropyl ketone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique substituents can be used to probe biological systems, studying the effects of fluorinated compounds on enzyme activity and protein interactions.
Medicine: It may serve as a precursor or intermediate in the synthesis of drugs, particularly those that benefit from the stability and bioactivity imparted by fluorine atoms.
Mechanism of Action
The mechanism by which 4-Fluoro-3-(trifluoromethyl)phenyl cyclopropyl ketone exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity through the unique electronic and steric properties of the fluoro and trifluoromethyl groups. These interactions can alter signaling pathways, metabolic processes, or other cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(trifluoromethyl)phenyl ketone: Lacks the cyclopropyl group but shares the fluoro and trifluoromethyl substituents.
3-(Trifluoromethyl)phenyl cyclopropyl ketone: Similar structure but without the fluoro substituent.
4-Fluoro-phenyl cyclopropyl ketone: Contains the fluoro substituent but lacks the trifluoromethyl group.
Uniqueness
4-Fluoro-3-(trifluoromethyl)phenyl cyclopropyl ketone is unique due to the combination of the cyclopropyl ketone moiety with both fluoro and trifluoromethyl substituents. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHQBPJIZSYXKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C=C2)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301201664 | |
Record name | Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301201664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59382-40-0 | |
Record name | Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59382-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301201664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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